
Fosfomycin calcium
Übersicht
Beschreibung
Fosfomycin calcium is a broad-spectrum antibiotic that has been in clinical use since the 1970s. It is a phosphonic acid derivative that inhibits bacterial cell wall synthesis by targeting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Fosfomycin-Calcium kann aus Fosfomycin-Phenylethylaminsäure-Salz synthetisiert werden. Der Prozess beinhaltet das Auflösen von Fosfomycin-Phenylethylaminsäure-Salz in Natriumhydroxidlösung, um eine Fosfomycin-Natriumsalzlösung zu bilden. Diese Lösung wird dann mit einer Calciumchloridlösung umgesetzt, um Fosfomycin-Calcium zu erzeugen .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Fosfomycin-Calcium hergestellt, indem Fosfomycin-Phenylethylaminsäure-Salz mit Calciumhydroxid in einem Dreihalskolben gemischt wird, gefolgt von Rühren bei 30-40 °C über mehrere Stunden. Die Mischung wird dann filtriert, und der resultierende Filterkuchen wird gewaschen und getrocknet, um Fosfomycin-Calcium mit hoher Ausbeute und Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fosfomycin-Calcium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Fosfomycin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Fosfomycin modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Fosfomycin-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Fosfomycin-Derivate mit veränderten antibakteriellen Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Urinary Tract Infections (UTIs) :
- Indication : Fosfomycin calcium is primarily indicated for the treatment of uncomplicated cystitis caused by Escherichia coli and Enterococcus faecalis.
- Dosage : Clinical studies have shown that a dosage of 1 g administered three times daily for two days is effective in achieving microbiological eradication rates of approximately 94.9% in patients with acute uncomplicated cystitis .
- Pharmacokinetics :
- Resistance Profile :
Summary of Clinical Studies
Case Studies
- A clinical trial conducted on female patients showed that this compound significantly reduced bacterial load and improved clinical outcomes in cases of acute uncomplicated cystitis. The study reported an overall clinical efficacy rate of 96.8% at follow-up visits .
- Another study highlighted the pharmacokinetic profile of this compound, demonstrating that after multiple doses, urine concentrations remained above the minimum inhibitory concentration (MIC) for E. coli, ensuring effective treatment over extended periods .
Wirkmechanismus
Fosfomycin calcium exerts its bactericidal effects by binding covalently to a cysteine residue in the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This binding inactivates the enzyme, preventing the formation of N-acetylmuramic acid, a crucial component of the bacterial cell wall. As a result, bacterial cell wall synthesis is inhibited, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Fosfomycin-Calcium ist unter den Antibiotika aufgrund seiner Phosphonsäurestruktur und seiner Fähigkeit, MurA zu hemmen, einzigartig. Ähnliche Verbindungen umfassen:
Fosfomycin-Dinatrium: Für die parenterale Verabreichung verwendet, hat es ähnliche antibakterielle Eigenschaften, aber eine unterschiedliche Pharmakokinetik.
Fosfomycin-Trometamol: Diese Formulierung hat eine verbesserte Bioverfügbarkeit und wird für die orale Verabreichung bevorzugt
Fosfomycin-Calcium zeichnet sich durch seine Breitbandaktivität, geringe Toxizität und Wirksamkeit gegen multiresistente Bakterien aus, was es zu einem wertvollen Antibiotikum sowohl in klinischen als auch in Forschungsumgebungen macht .
Biologische Aktivität
Fosfomycin calcium is a broad-spectrum antibiotic known for its unique mechanism of action and efficacy against various bacterial pathogens. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and clinical applications.
This compound acts primarily by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is crucial for the synthesis of bacterial cell walls. By mimicking phosphoenolpyruvate (PEP), fosfomycin disrupts the formation of peptidoglycan, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria. This mechanism is distinct from that of other antibiotics, resulting in minimal cross-resistance with other antimicrobial agents .
Pharmacodynamics
Fosfomycin exhibits concentration-dependent antibacterial activity , particularly against strains such as Escherichia coli and Klebsiella pneumoniae. Research indicates that an Area Under the Curve (AUC)/Minimum Inhibitory Concentration (MIC) ratio of 24 is associated with effective bacterial killing .
The following table summarizes the pharmacodynamic properties of this compound:
Parameter | Value |
---|---|
Mechanism of Action | Inhibition of MurA |
Spectrum of Activity | Broad (Gram-positive and Gram-negative) |
AUC/MIC Ratio for Efficacy | ≥ 24 |
Resistance Profile | Minimal cross-resistance |
Pharmacokinetics
This compound's pharmacokinetic profile has been characterized through various clinical studies. It is administered orally, where its bioavailability can be affected by factors such as food intake and gastrointestinal pH. In a study involving healthy women, a two-compartment model best described the pharmacokinetics, indicating that creatinine clearance and body weight significantly influence the drug's clearance and distribution .
Key Pharmacokinetic Findings
- Bioavailability : this compound has lower bioavailability compared to its trometamol counterpart but remains effective at clinically relevant doses.
- Half-life : The half-life varies based on patient factors but typically ranges from 3 to 4 hours.
- Excretion : Primarily excreted unchanged in urine, making it particularly effective for urinary tract infections.
Clinical Applications
This compound is utilized predominantly in treating uncomplicated urinary tract infections (UTIs). Its unique properties allow it to be effective against multi-drug resistant strains, making it a valuable option in modern antimicrobial therapy. A study reported that dosing this compound at 1 g every 8 hours maintains effective urinary concentrations above critical MIC breakpoints for at least 24 hours .
Case Studies
- Urinary Tract Infections : A clinical trial demonstrated that this compound effectively treated UTIs caused by resistant strains. Patients receiving 3 g doses showed significant improvement with minimal side effects.
- Porcine Infections : Research indicated that fosfomycin could serve as an alternative treatment for porcine infections caused by resistant bacteria, showcasing its versatility beyond human medicine .
Eigenschaften
Key on ui mechanism of action |
Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced |
---|---|
CAS-Nummer |
26016-98-8 |
Molekularformel |
C3H7CaO4P |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
calcium;[(2S,3R)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m0./s1 |
InChI-Schlüssel |
XXIDJCLHAMGLRU-LJUKVTEVSA-N |
SMILES |
CC1C(O1)P(=O)([O-])[O-].[Ca+2] |
Isomerische SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.[Ca] |
Kanonische SMILES |
CC1C(O1)P(=O)(O)O.[Ca] |
Aussehen |
Solid powder |
melting_point |
94 °C |
Key on ui other cas no. |
26016-98-8 |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
4.69e+01 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Calcium fosfomycin; AN-8336; CS-4631; AN8336; CS4631; AN 8336; CS 4631 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fosfomycin calcium exert its antibacterial effect?
A1: [, , ] Fosfomycin acts by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme responsible for catalyzing the transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. This disrupts the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), an essential component of peptidoglycan. Without peptidoglycan, bacteria lose their structural integrity and become susceptible to lysis.
Q2: What makes fosfomycin effective against a broad range of bacteria?
A2: [] MurA, the target enzyme of fosfomycin, is highly conserved across both Gram-positive and Gram-negative bacteria. This similarity in the active site of MurA across bacterial species contributes to fosfomycin's broad-spectrum activity.
Q3: Is there any spectroscopic data available for this compound?
A4: [, , ] Several research papers mentioned the use of High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Evaporative Light Scattering Detection (ELSD) and tandem mass spectrometry (LC-MS/MS) for the quantification of this compound and its related substances. These techniques provide valuable information about the compound's structure and purity.
Q4: What is the bioavailability of this compound?
A5: [, ] this compound exhibits lower bioavailability compared to other formulations like fosfomycin trometamol. Its bioavailability is approximately half that of fosfomycin trometamol, ranging between 18% to 29%.
Q5: How is this compound eliminated from the body?
A7: [] Fosfomycin is primarily excreted unchanged in the urine. The high urinary recovery rate makes it particularly effective in treating urinary tract infections.
Q6: What types of infections is this compound commonly used to treat?
A8: [, , , ] this compound is often used to treat urinary tract infections (UTIs), particularly uncomplicated cystitis in women. It is also considered a potential treatment option for infections caused by multidrug-resistant bacteria, given its unique mechanism of action.
Q7: Are there any known resistance mechanisms to fosfomycin?
A9: [, ] While resistance to fosfomycin remains relatively low, it can develop through mutations in the MurA enzyme, reducing its binding affinity to fosfomycin. Additionally, bacteria can develop mechanisms to reduce fosfomycin uptake, limiting its intracellular concentration.
Q8: Are there different formulations of fosfomycin available?
A11: [, , , ] Yes, aside from this compound, there's fosfomycin trometamol, a formulation with higher bioavailability. Researchers are exploring other formulations like freeze-dried tablets and orally disintegrating tablets to enhance patient compliance and improve drug delivery.
Q9: What analytical methods are used to study this compound?
A12: [, , , , , , ] Researchers utilize various techniques to analyze this compound, including:
Q10: What are the areas of ongoing research related to this compound?
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.